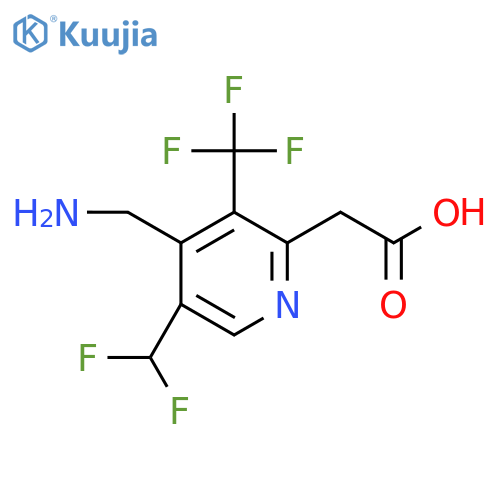Cas no 1361750-29-9 (4-(Aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-acetic acid)

4-(Aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
-
- 4-(Aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-acetic acid
-
- インチ: 1S/C10H9F5N2O2/c11-9(12)5-3-17-6(1-7(18)19)8(4(5)2-16)10(13,14)15/h3,9H,1-2,16H2,(H,18,19)
- InChIKey: BNEFNIZUJONBNA-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(CC(=O)O)=NC=C(C(F)F)C=1CN)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 324
- 疎水性パラメータ計算基準値(XlogP): -1.6
- トポロジー分子極性表面積: 76.2
4-(Aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022000765-1g |
4-(Aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-acetic acid |
1361750-29-9 | 97% | 1g |
$1,663.20 | 2022-04-03 | |
| Alichem | A022000765-500mg |
4-(Aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-acetic acid |
1361750-29-9 | 97% | 500mg |
$1,038.80 | 2022-04-03 |
4-(Aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-acetic acid 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
4-(Aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-acetic acidに関する追加情報
Introduction to 4-(Aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-acetic Acid (CAS No. 1361750-29-9)
4-(Aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-acetic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number CAS No. 1361750-29-9, represents a unique structural motif that combines multiple functional groups, making it a versatile intermediate in the synthesis of biologically active molecules. The presence of both aminomethyl and difluoromethyl substituents, along with the trifluoromethyl group, endows this pyridine derivative with distinct chemical properties that are highly relevant to modern drug discovery efforts.
The compound's structure is characterized by a pyridine core, which is a common scaffold in many pharmacologically relevant molecules. The pyridine ring itself is a heterocyclic aromatic system that often serves as a key pharmacophore in medicinal chemistry. The substitution pattern on the pyridine ring, particularly the incorporation of the aminomethyl, difluoromethyl, and trifluoromethyl groups, introduces specific electronic and steric effects that can modulate the biological activity of the molecule. These effects are crucial for optimizing drug-like properties such as solubility, bioavailability, and target binding affinity.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic applications. Pyridine derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. The compound in question, 4-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-acetic acid, has been explored as a potential building block for more complex pharmacological entities. Its structural features make it an attractive candidate for further derivatization, allowing chemists to tailor its properties for specific biological targets.
The difluoromethyl and trifluoromethyl groups are particularly noteworthy in this context. These fluorinated substituents are known to enhance metabolic stability, improve binding affinity to biological targets, and influence pharmacokinetic profiles. The presence of these groups in the compound under discussion suggests that it may exhibit favorable drug-like properties, making it a valuable asset in medicinal chemistry libraries. Additionally, the aminomethyl group provides a site for further functionalization, enabling the attachment of other pharmacophoric elements or bioisosteric replacements to optimize activity.
The synthesis of 4-(aminomethyl)-5-(difluoromethyl)-3-()pyridine-2-acetic acid involves multi-step organic transformations that highlight the compound's synthetic complexity. Key steps typically include nucleophilic substitution reactions at the pyridine ring to introduce the desired substituents, followed by functional group modifications to achieve the final acetic acid derivative. The use of advanced synthetic methodologies ensures high yield and purity, which are critical for pharmaceutical applications.
In terms of biological activity, preliminary studies on related compounds suggest that 4-(Aminomethyl)-5-(Difluoromethyl)-3-(
The compound's potential also extends to its role as an intermediate in the synthesis of more complex molecules. By serving as a precursor for larger scaffolds, it can facilitate the development of new drugs with enhanced efficacy and reduced side effects. The ability to modify its structure allows researchers to explore different chemical space landscapes, increasing the likelihood of discovering innovative therapeutic agents.
The use of computational chemistry and molecular modeling techniques has been instrumental in understanding the interactions between this compound and biological targets. These tools help predict binding affinities, identify optimal conformations, and guide synthetic modifications. By leveraging such methodologies, researchers can accelerate the discovery process and optimize lead compounds more efficiently.
The environmental impact of fluorinated compounds is also an important consideration in modern drug development. While fluorinated molecules often offer improved pharmacological properties, their environmental persistence must be managed responsibly. Efforts are ongoing to develop greener synthetic routes and biodegradable alternatives where feasible.
In conclusion, 4-(Aminomethyl)-5-(Difluoromethyl)-3-(
1361750-29-9 (4-(Aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-acetic acid) 関連製品
- 1805100-95-1(2,5-Bis(trifluoromethyl)-3-bromobenzaldehyde)
- 2680703-77-7(1-ethynyl-2-azabicyclo3.1.1heptane)
- 2228845-90-5(1-2-(dimethylamino)phenyl-2-methylpropan-2-ol)
- 214895-06-4(3-(2,3-dihydro-1,4-benzodioxin-5-yloxy)propan-1-amine)
- 2137626-67-4(4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid)
- 2097860-91-6(N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide)
- 20925-31-9(Benzonitrile,2,3,5,6-tetrachloro-4-mercapto-)
- 1211530-57-2(6-Chloro-3-methoxypyridine-2-carboxaldehyde)
- 2229310-89-6(4-2-(dimethylamino)-5-fluorophenylbutan-2-ol)
- 334477-60-0([(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine)




